molecular formula C10H14O B075277 2-(4-Methylphenyl)propan-2-ol CAS No. 1197-01-9

2-(4-Methylphenyl)propan-2-ol

Cat. No.: B075277
CAS No.: 1197-01-9
M. Wt: 150.22 g/mol
InChI Key: XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Description

It has the chemical formula C10H14O and a molecular weight of 150.22 g/mol . This compound is characterized by its methyl and hydroxyl functional groups and is commonly used as a fragrance ingredient in perfumes and personal care products due to its pleasant scent. Additionally, it has antimicrobial properties, making it suitable for use in disinfectants and sanitizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methylphenyl)propan-2-ol can be synthesized through the oxidation of 4-methylisopropylbenzene. In a typical preparation, 0.0011 g (0.001 mmol) of 5,10,15,20-tetrakis(2,3,6-trichlorophenyl)porphyrin manganese (II) is dispersed in 1.3422 g (10 mmol) of 4-methylisopropylbenzene. The mixture is stirred and heated to 80°C while oxygen is bubbled through at 1.0 atm. The reaction is carried out at 80°C with stirring at 800 rpm for 8 hours .

Industrial Production Methods

Industrial production of this compound typically involves similar oxidation processes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often using continuous flow reactors and advanced catalysts to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylphenyl)propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)propan-2-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The anti-inflammatory effects are likely due to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)propan-2-ol is unique due to its combination of antimicrobial, antioxidant, and anti-inflammatory properties. While similar compounds may share some of these properties, the specific combination and potency of these effects make this compound particularly valuable in various applications .

Properties

IUPAC Name

2-(4-methylphenyl)propan-2-ol
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InChI

InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
Source PubChem
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InChI Key

XLPDVYGDNRIQFV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Record name P-CYMEN-8-OL
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DSSTOX Substance ID

DTXSID0024890
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Molecular Weight

150.22 g/mol
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Physical Description

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma
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Record name 2-(4-Methylphenyl)-2-propanol
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Boiling Point

147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg
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Flash Point

205 °F (NTP, 1992)
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Solubility

1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol)
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Density

0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°)
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Vapor Density

greater than 1 (Air=1) (NTP, 1992) (Relative to Air)
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CAS No.

1197-01-9
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Melting Point

9 °C
Record name 2-(4-Methylphenyl)-2-propanol
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Synthesis routes and methods

Procedure details

In a clean RB flask, fitted with reflux condenser Mg (3.5 g, 0.1462 mol) was taken and added THF (125 ml) followed by slow addition of 4-bromo toluene (25 g, 0.1462 mol) for about 1 hr. The reaction mixture was then stirred at room temperature for about 3 h. Then into this slowly added acetone (10.7 mL, 0.1462 mol) and stirred at room temperature for about 2 hrs. After completion of the reaction as indicated by TLC, reaction mixture was then cooled to 0° C. and quenched with Sat ammonium chloride solution (30 ml) and extracted with ethyl acetate. Combined organic layer was dried over Na2SO4 and conc. Under reduced pressure to get the crude product (8-hydroxy p-cymene, 18.2 g).
[Compound]
Name
Mg
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the safety concerns regarding the use of 2-(4-Methylphenyl)propan-2-ol in animal feed?

A1: Research suggests that this compound, when used as a flavoring agent in animal feed, has a maximum safe concentration of 1 mg/kg complete feed for pigs and poultry and 1.5 mg/kg complete feed for other species []. Exceeding this concentration could pose safety risks. Additionally, simultaneous administration in feed and drinking water would be unsafe due to the absence of a margin of safety [].

Q2: Does the use of this compound in animal feed pose any environmental risks?

A2: While predictions based on its chemical structure suggest this compound is safe for aquatic environments [], further research is needed to fully ascertain its environmental impact and potential risks.

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